
2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine
Vue d'ensemble
Description
2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine (2CPIPD) is an organic compound that has been studied extensively due to its potential uses in various fields including medicine, biochemistry, and chemical synthesis. 2CPIPD is a heterocyclic compound, meaning that it contains atoms of at least two different elements, and is composed of a six-membered ring containing two nitrogen atoms and two carbon atoms, with a cyclopropyl substituent attached to one of the nitrogen atoms. 2CPIPD is an important molecule due to its unique properties, which have been studied extensively and have led to its application in various areas.
Applications De Recherche Scientifique
Synthesis of Therapeutic Agents
2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine: serves as a versatile synthetic intermediate in the production of various therapeutically active derivatives. For instance, it can be transformed into pyrimidine N-oxides , which are crucial for synthesizing compounds like Minoxidil , Kopyrrol , and Kopexil . These derivatives exhibit a range of therapeutic activities, including antihypertensive properties and are widely used in cosmetics to stimulate hair growth.
Advancements in Hair Loss Treatment
The compound’s derivatives, particularly Minoxidil, have been instrumental in treating alopecia. The oxidation process of pyrimidines, catalyzed by sodium tungstate and hydrogen peroxide, leads to high-purity yields suitable for large-scale production of hair growth products .
Development of Epoxy Resin Curing Agents
Research indicates that derivatives of this compound could potentially be used as curing agents for epoxy resins. Cycloaliphatic amines, such as those derived from pyrimidine compounds, have shown to provide greater viability and improved stress-strain properties for epoxy compositions compared to linear aliphatic amines .
Composite Material Production
The compound’s derivatives may enhance the production of polymer composite materials (PCMs). They can influence the curing kinetics, thermomechanical, and strength characteristics of epoxy compositions, leading to adhesives and matrices with improved technological and operational characteristics .
Nonlinear Optical Properties
Pyrimidine-based molecules, including derivatives of the compound , have demonstrated significant potential for applications in nonlinear optical and optoelectronic fields. Their structural properties make them suitable for use in science and technology sectors that require materials with specific optical characteristics .
Industrial Scale Synthesis Processes
The compound is pivotal in developing industrially scalable processes for synthesizing pyrimidine N-oxides. These processes avoid the use of conventional oxidizing agents and tedious isolation processes, making them more desirable for industrial production .
Propriétés
IUPAC Name |
2-cyclopropyl-4-N-(3-methylbutyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-8(2)5-6-14-11-7-10(13)15-12(16-11)9-3-4-9/h7-9H,3-6H2,1-2H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPNDQFHPDCJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B1470672.png)
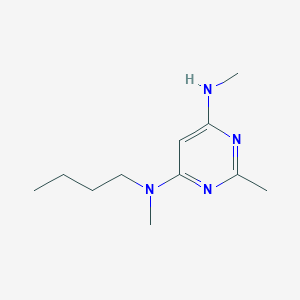
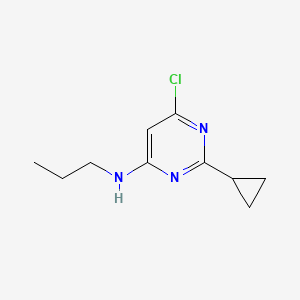


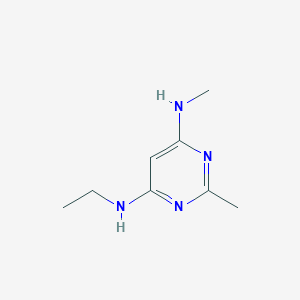
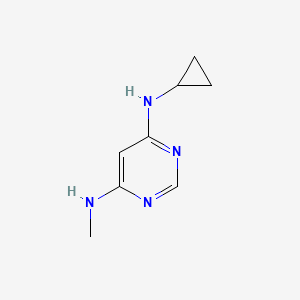
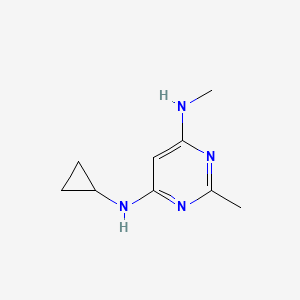
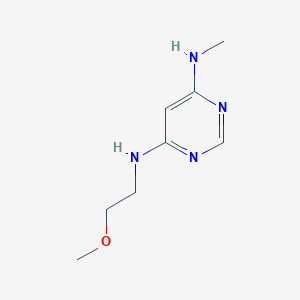



![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine](/img/structure/B1470691.png)